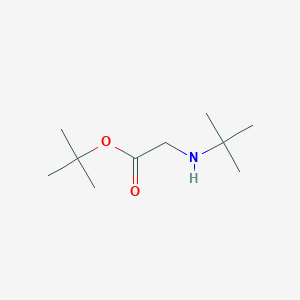

Tert-butyl 2-(tert-butylamino)acetate

Overview

Description

Tert-butyl 2-(tert-butylamino)acetate is a chemical compound with the molecular formula C10H21NO2 . It is a derivative of tert-butyl acetate, which is a colorless flammable liquid with a camphor or blueberry-like smell . It is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .

Synthesis Analysis

The synthesis of tert-butyl acetate involves an eco-friendly additive reaction over mesoporous silica catalysts with balanced Brönsted and Lewis acid sites . The primary method for its production is based on the esterification process using tertiary butanol and acetic anhydride as feedstocks . Unwanted acetic acid is inevitably generated as a by-product .

Molecular Structure Analysis

The molecular structure of tert-butyl acetate, a related compound, has been analyzed and documented . It is a colorless liquid with a mild odor and floats on water . Its molecular formula is C6H12O2 and it has a molecular weight of 116.16 g/mol .

Chemical Reactions Analysis

The catalytic performance of A–S–Si catalysts in the additive reaction of acetic acid with isobutene was studied . The results showed that the conversion of acetic acid strongly depended on the Brönsted acidity, while the selectivity of tert-butyl acetate (TBAC) was linearly correlated with the ratio of Brönsted and Lewis acid amounts .

Physical And Chemical Properties Analysis

Tert-butyl acetate is a colorless liquid with a fruity odor . It has a density of 0.8593 g/cm³ and a boiling point of 97.8 °C . It is miscible with ether and ethanol, and has a solubility in water of 0.8 wt% at 22 °C .

Scientific Research Applications

Heterogeneous Photocatalytic Degradation of Pharmaceuticals

The use of titanium dioxide as a photocatalyst under simulated solar irradiation for the degradation of salbutamol, which contains the tert-butylamino group, was studied. This research demonstrated the capability of photocatalytic processes in transforming pharmaceutical compounds into less harmful substances. The study provided insights into the kinetics of drug decomposition, identification of intermediate compounds, and evaluation of mineralization and toxicity, showing the effectiveness of titanium dioxide in breaking down complex organic molecules into simpler, less toxic forms (Sakkas et al., 2007).

Room-Temperature Organic Reactions

Research on alternative methods for conducting Fujiwara-Moritani reactions at room temperature identified tert-butyl perbenzoate as a substitute for benzoquinone. This study highlights the importance of tert-butyl compounds in facilitating mild reaction conditions for organic synthesis, particularly in coupling reactions between acetanilides and butyl acrylate. The incorporation of Cu(OAc)2 as a cocatalyst further enhanced the system, demonstrating the versatility and efficiency of tert-butyl compounds in organic synthesis (Liu & Hii, 2011).

Atmospheric Chemistry and Environmental Impact

An in-depth study on the atmospheric degradation of tert-butylamine, a compound structurally similar to tert-butyl 2-(tert-butylamino)acetate, provided insights into its environmental fate and the formation of secondary pollutants. This research underscores the role of tert-butyl compounds in atmospheric chemistry, highlighting the pathways through which these compounds are transformed in the environment and their implications for air quality and pollution (Tan et al., 2018).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 2-(tert-butylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2,3)11-7-8(12)13-10(4,5)6/h11H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSKKEZDGIKERB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427224 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(tert-butylamino)acetate | |

CAS RN |

916885-51-3 | |

| Record name | Tert-butyl 2-(tert-butylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

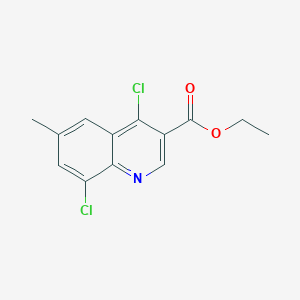

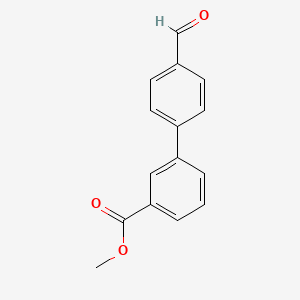

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

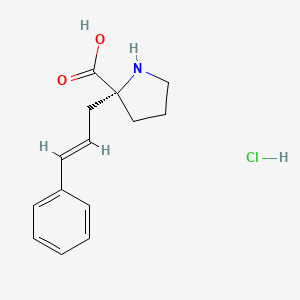

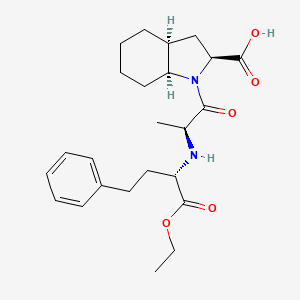

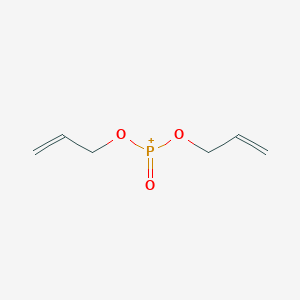

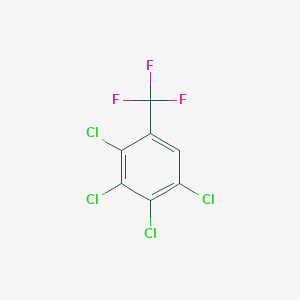

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)